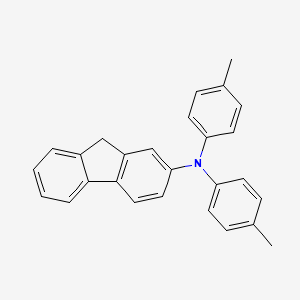
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two 4-methylphenyl groups attached to a fluoren-2-amine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methylphenyl)amine with 2-bromofluorene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually conducted in a solvent like toluene, under an inert atmosphere, and at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets. The compound can act as an electron donor due to the presence of the amine group, which can participate in various electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can facilitate charge transport and improve device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(4-methylphenyl)aniline: Similar structure but lacks the fluoren-2-amine core.
N,N-Bis(4-methylphenyl)ethanediamide: Contains an ethanediamide linkage instead of the fluoren-2-amine core.
Uniqueness
N,N-Bis(4-methylphenyl)-9H-fluoren-2-amine is unique due to its fluoren-2-amine core, which imparts distinct electronic properties. This makes it particularly suitable for applications in optoelectronics, where efficient charge transport is crucial. The presence of the 4-methylphenyl groups also enhances its stability and solubility in organic solvents, further broadening its range of applications.
Propriétés
Numéro CAS |
132571-80-3 |
|---|---|
Formule moléculaire |
C27H23N |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C27H23N/c1-19-7-11-23(12-8-19)28(24-13-9-20(2)10-14-24)25-15-16-27-22(18-25)17-21-5-3-4-6-26(21)27/h3-16,18H,17H2,1-2H3 |
Clé InChI |
OKAVQMUHANNICN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


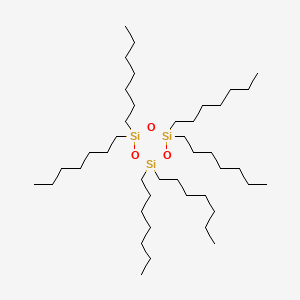

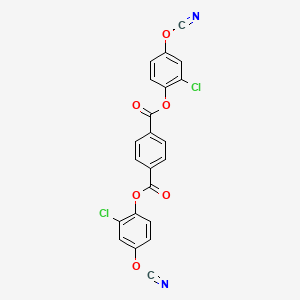
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
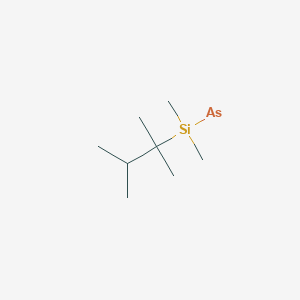
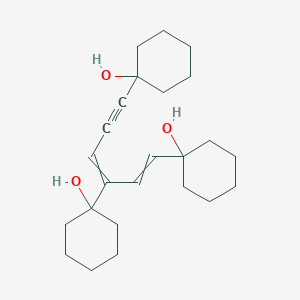
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)
![N-[5-(Diethylamino)-2-{(E)-[4-(diethylamino)phenyl]diazenyl}phenyl]acetamide](/img/structure/B14272086.png)

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
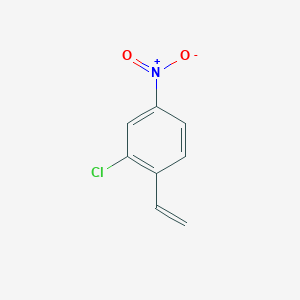
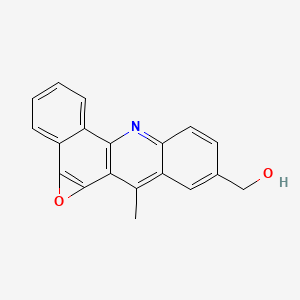
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
